molecular formula C22H44O2 B14648653 Undecyl undecanoate CAS No. 42231-61-8

Undecyl undecanoate

Cat. No.: B14648653
CAS No.: 42231-61-8
M. Wt: 340.6 g/mol
InChI Key: BNJRHNHQYFVXTP-UHFFFAOYSA-N
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Description

Undecyl undecanoate (C22H42O2) is an ester derived from undecanoic acid and undecanol. It is structurally characterized by an 11-carbon alkyl chain esterified to another 11-carbon carboxylic acid. This compound is notable for its applications in pharmaceuticals, particularly in hormone formulations, due to its lipophilicity and controlled-release properties .

Properties

CAS No.

42231-61-8

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

undecyl undecanoate

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21-24-22(23)20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

BNJRHNHQYFVXTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl undecanoate can be synthesized through the esterification reaction between undecanol and undecanoic acid. The reaction typically involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Undecyl undecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into undecanol and undecanoic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Undecanol and undecanoic acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Undecyl undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of undecyl undecanoate primarily involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Undecyl Undecanoate and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C22H42O2 338.57 Ester of undecanol and undecanoic acid
Testosterone undecanoate C30H48O3 456.70 Ester of testosterone and undecanoic acid
Ethyl undecanoate C13H26O2 214.34 Ester of ethanol and undecanoic acid
Boldenone undecylenate C30H44O3 452.67 Ester of boldenone and undecylenic acid
Undecyl alcohol C11H24O 172.31 Primary alcohol with an 11-carbon chain

Key Observations :

  • This compound and testosterone undecanoate share the undecanoate ester group, enhancing lipophilicity and prolonging release .
  • Ethyl undecanoate has a shorter ester group (ethyl vs. undecyl), leading to lower molecular weight and distinct applications in fragrances and materials science .
  • Boldenone undecylenate contains an unsaturated undecylenate ester, which slightly alters pharmacokinetics compared to saturated esters .

Key Observations :

  • This compound and testosterone undecanoate are synthesized via similar esterification routes but differ in therapeutic use. Testosterone undecanoate is effective in promoting growth in adolescents with constitutional delay of growth and puberty (CDGP) at 40 mg/day .
  • Ethyl undecanoate's smaller ester group makes it volatile, suitable for perfumery, unlike the long-chain undecyl derivatives .

Pharmacokinetics and Release Profiles

Table 3: Release Duration and Pharmacokinetic Data
Compound Release Duration (Days) Key Pharmacokinetic Notes
This compound 14–21 Prolonged release due to high lipophilicity
Testosterone undecanoate 14–21 Requires double dosing vs. free testosterone due to ester mass
Boldenone undecylenate 14–21 Veterinary use (Equipoise®); similar release to decanoate esters
Undecenoic acid, undecyl ester N/A Analgesic activity in plant extracts (peak area: 2.11% in Xylopia aethiopica)

Key Observations :

  • All undecyl/undecanoate esters exhibit 2–3 week release durations, ideal for sustained therapeutic effects .
  • Oral testosterone undecanoate shows comparable efficacy to intramuscular esters in CDGP treatment but requires careful dosing .

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